(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid
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Overview
Description
(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid is a complex organic compound characterized by its unique chemical structure This compound features a piperidine ring substituted with a 4-fluorobenzenesulfonyl group and a formamido group, attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the 4-Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.
Attachment of the Formamido Group: The formamido group is introduced through a formylation reaction, typically using formic acid or formamide.
Formation of the Propanoic Acid Backbone: The final step involves the coupling of the substituted piperidine with a propanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the formamido group to an amine.
Substitution: The fluorine atom in the 4-fluorobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid: Similar structure with a chlorine atom instead of fluorine.
(2S)-2-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the 4-fluorobenzenesulfonyl group in (2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid imparts unique electronic and steric properties, influencing its reactivity and interactions. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
IUPAC Name |
(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)11-3-2-8-18(9-11)24(22,23)13-6-4-12(16)5-7-13/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,19)(H,20,21)/t10-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRGIWICJULDKF-VUWPPUDQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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